

# Technical Support Center: Overcoming PCR Inhibition in Atriplex DNA Samples

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## Compound of Interest

Compound Name: *Atriplex*

Cat. No.: *B1248399*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with PCR inhibition in DNA samples from Atriplex species. Atriplex, like many other arid-adapted plants, is known to be rich in secondary metabolites such as polysaccharides and polyphenols, which can co-purify with DNA and inhibit downstream enzymatic reactions like PCR.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** My PCR reaction with Atriplex DNA failed, but the DNA concentration seems adequate according to my spectrophotometer readings. What could be the problem?

**A1:** PCR failure with seemingly sufficient DNA is a classic sign of PCR inhibition.

Spectrophotometric quantification at 260nm can be misleading in DNA extracted from plants rich in secondary metabolites.<sup>[1]</sup> Polyphenols and other aromatic compounds can absorb UV light at or near 260nm, leading to an overestimation of DNA concentration.<sup>[1]</sup> It is crucial to also assess the purity of your DNA sample using A260/A280 and A260/A230 ratios.

- **A260/A280 ratio:** An ideal ratio for pure DNA is between 1.7 and 2.0.<sup>[1]</sup> Lower ratios may indicate protein contamination.

- A260/A230 ratio: This ratio is a key indicator of contamination with polysaccharides and polyphenols. A ratio below 2.0 suggests the presence of these inhibitors.[\[2\]](#)

If your purity ratios are low, it is highly likely that PCR inhibitors are present in your DNA sample.

Q2: My A260/A230 ratio is very low. How can I remove polysaccharides and polyphenols from my Atriplex DNA sample?

A2: There are several strategies to remove these inhibitors, both during and after the initial DNA extraction.

- Modified DNA Extraction Protocols: Using a DNA extraction protocol specifically designed for plants with high levels of secondary metabolites is the most effective first step. Modified CTAB (Cetyl Trimethylammonium Bromide) protocols are commonly used and often include agents like polyvinylpyrrolidone (PVP) to bind and remove polyphenols, and high salt concentrations to remove polysaccharides.[\[2\]](#)
- Post-Extraction Cleanup: If you have an existing DNA sample that is impure, you can perform a cleanup step. This can involve:
  - Ethanol Precipitation: Re-precipitating the DNA with ethanol can help remove some impurities.
  - Commercial Cleanup Kits: Several commercially available kits are designed to purify DNA and remove PCR inhibitors.
  - Phenol-Chloroform Extraction: An additional phenol-chloroform extraction can help remove proteins and other contaminants.

Q3: I've tried a modified CTAB protocol, but I'm still getting PCR inhibition. What else can I do?

A3: If optimizing the DNA extraction protocol is not sufficient, you can try several strategies at the PCR stage:

- Diluting the DNA Template: This is the simplest approach. Diluting the DNA sample can reduce the concentration of inhibitors to a level that no longer interferes with the PCR

reaction. A serial dilution (e.g., 1:10, 1:50, 1:100) should be tested to find the optimal concentration.

- Using PCR Additives: Certain chemicals can be added to the PCR master mix to neutralize the effects of inhibitors. Common additives include:
  - Bovine Serum Albumin (BSA): BSA can bind to polyphenols and other inhibitors, preventing them from interfering with the DNA polymerase.[3]
  - TBT-PAR Solution: This is a combination of trehalose, BSA, and Tween-20 that has been shown to be effective in overcoming PCR inhibition in recalcitrant plant species.[3][4] Trehalose helps stabilize the Taq polymerase, while Tween-20 is a detergent that can help to overcome the effects of other detergents and inhibitors.[3]
  - Polyvinylpyrrolidone (PVP): Can also be added directly to the PCR reaction to bind polyphenols.

Q4: Which DNA extraction method is best for Atriplex?

A4: The optimal DNA extraction method can vary depending on the specific Atriplex species and the tissue being used. However, for plants in the Amaranthaceae family (which includes Atriplex), a modified CTAB protocol has been shown to provide good quality and quantity of DNA. A study on the related halophyte *Halocnemum strobilaceum* found that a modified CTAB method yielded significantly more DNA than commercial kits.[5] It is recommended to start with a robust, modified CTAB protocol and then optimize it if necessary.

## Data on DNA Extraction Methods

The following tables summarize quantitative data from studies comparing different DNA extraction methods from plants known to contain PCR inhibitors. While not specific to Atriplex, this data provides a useful starting point for method selection.

Table 1: Comparison of DNA Extraction Methods from *Halocnemum strobilaceum* (Amaranthaceae)

Method	Mean DNA Yield (ng/μL)	A260/A280 Ratio	PCR Success
Modified CTAB	450 ± 88.1	~1.8 - 1.9	Successful
BioFACT Kit	292 ± 44.4	~1.7 - 1.8	Variable
GeneAll Kit	350 ± 60.2	~1.8	Variable

Data adapted from a study on *Halocnemum strabilaceum*.<sup>[5]</sup> The modified CTAB method provided the highest DNA yield and consistent PCR success.

Table 2: Comparison of DNA Extraction Methods from Maize Grains

Method	DNA Yield Range (ng/100mg)	A260/A280 Ratio Range
DNeasy Qiagen Plant Mini Kit	100 - 150	1.2 - 1.95
CTAB Method	120 - 180	1.6 - 2.0
Modified Mericon Extraction	150 - 200	1.93 - 2.27

Data adapted from a study on *Zea mays*.<sup>[6]</sup> The modified Mericon extraction method yielded the highest quantity and purity of DNA.

## Experimental Protocols

### Protocol 1: Modified CTAB DNA Extraction for Recalcitrant Plants

This protocol is adapted for plants with high levels of polysaccharides and polyphenols.<sup>[2]</sup>

Materials:

- Extraction Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1% (w/v) PVP (Polyvinylpyrrolidone)
- 2-mercaptoethanol

- Chloroform:isoamyl alcohol (24:1)
- Isopropanol, chilled
- 70% Ethanol, chilled
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)

Procedure:

- Grind 100-200 mg of fresh or frozen Atriplex leaf tissue to a fine powder in liquid nitrogen.
- Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) Extraction Buffer with 2-mercaptoethanol added to a final concentration of 0.2% (v/v) just before use.
- Vortex thoroughly to mix.
- Incubate at 65°C for 60 minutes with occasional gentle inversion.
- Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 10 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase to a new tube.
- Add 0.7 volumes of chilled isopropanol and mix gently to precipitate the DNA.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Discard the supernatant and wash the pellet with 1 mL of chilled 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.

- Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspend the DNA in 50-100  $\mu$ L of TE buffer.
- Add RNase A to a final concentration of 20  $\mu$ g/mL and incubate at 37°C for 30 minutes.
- Store the DNA at -20°C.

## Protocol 2: Preparation and Use of TBT-PAR PCR Additive

This protocol describes the preparation of a 5X TBT-PAR solution to be used as a PCR additive.<sup>[3]</sup>

Materials:

- Trehalose
- Bovine Serum Albumin (BSA), non-acetylated
- Tween-20
- Tris-HCl (1 M, pH 8.0)
- Nuclease-free water

Procedure for 10 mL of 5X TBT-PAR solution:

- Prepare 8.5 mL of 10 mM Tris buffer by adding 85  $\mu$ L of 1 M Tris-HCl (pH 8.0) to 8.415 mL of nuclease-free water.
- In a 15 mL tube, dissolve 2.835 g of trehalose in the 8.5 mL of 10 mM Tris buffer.
- Prepare a 20 mg/mL BSA solution by dissolving 20 mg of BSA in 1 mL of nuclease-free water.
- Prepare a 10% Tween-20 solution by mixing 100  $\mu$ L of Tween-20 with 900  $\mu$ L of nuclease-free water.

- To the trehalose solution, add 0.5 mL of the 20 mg/mL BSA solution and 1 mL of the 10% Tween-20 solution.
- Mix well and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Use in PCR:

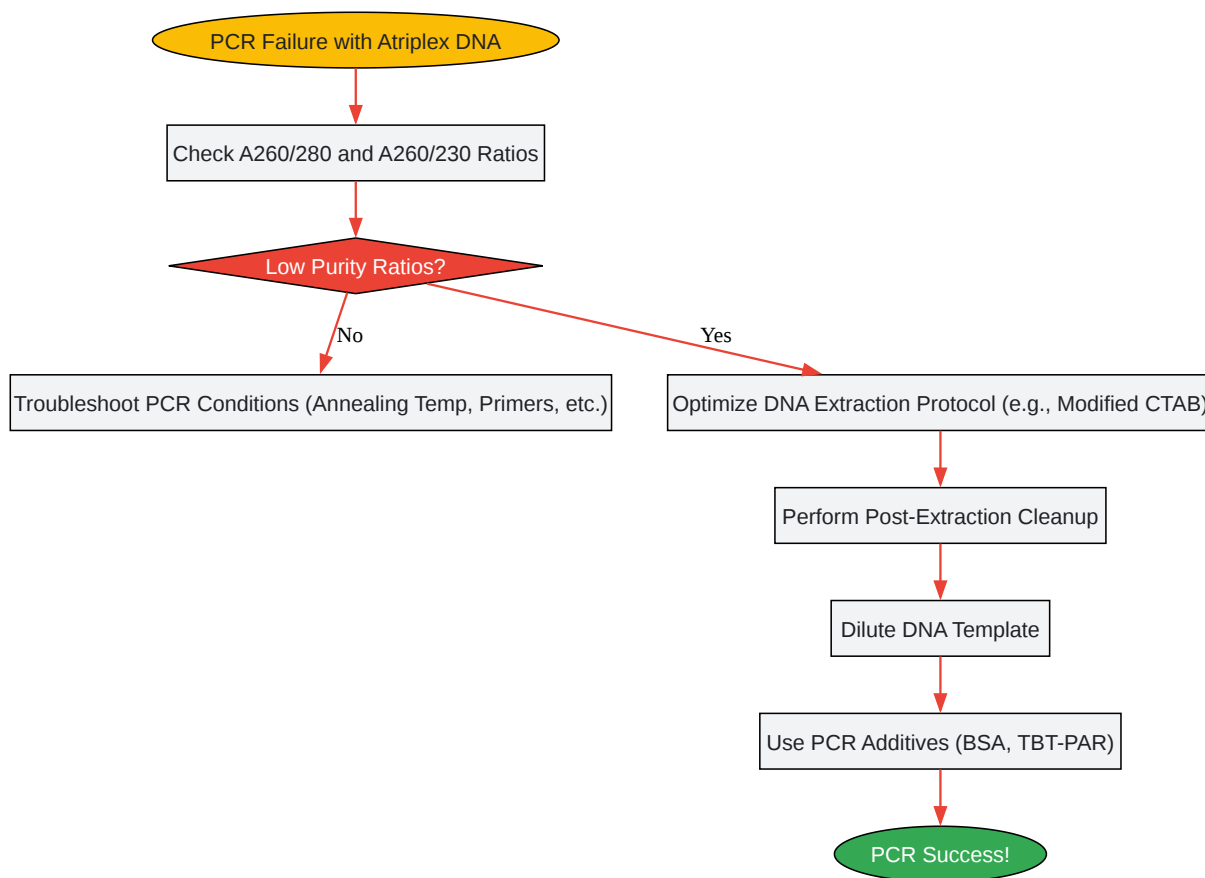
- Add the 5X TBT-PAR solution to your PCR master mix to a final concentration of 1X. For a 25 µL reaction, you would add 5 µL of the 5X TBT-PAR solution.

## Visualizations



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Caption: Workflow for DNA extraction and PCR from Atriplex.



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Caption: Troubleshooting logic for Atriplex PCR failure.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)